molecular formula C8H10 B097554 1,4-Dimethyl(~2~H_4_)benzene CAS No. 16034-43-8

1,4-Dimethyl(~2~H_4_)benzene

Cat. No.: B097554
CAS No.: 16034-43-8
M. Wt: 110.19 g/mol
InChI Key: URLKBWYHVLBVBO-LNFUJOGGSA-N
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Description

Xanthopurpurin, also known as 1,3-dihydroxyanthraquinone, is an organic compound with the molecular formula C₁₄H₈O₄. It is one of the ten dihydroxyanthraquinone isomers and occurs naturally in the plant Rubia cordifolia (Indian madder). Xanthopurpurin is known for its reddish crystalline appearance and has been used historically as a dye .

Mechanism of Action

Target of Action

1,4-Dimethyl(~2~H_4_)benzene, also known as 1,2,4,5-tetradeuterio-3,6-dimethylbenzene, is a chemical compound with the formula C8H10 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as in a biological system or in an industrial process.

Mode of Action

It’s known that the compound has two sets of equivalent protons: the four aromatic protons and the six methyl protons . This could potentially influence its interactions with other molecules or substances.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research in this area

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthopurpurin can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct placement of hydroxyl groups at the 1 and 3 positions on the anthraquinone ring .

Industrial Production Methods: Industrial production of xanthopurpurin often involves extraction from natural sources such as the roots of Rubia tinctorum (common madder). The compound is extracted as a glycoside and then hydrolyzed to yield xanthopurpurin. The extraction process may involve solvents like chloroform, and the compound is obtained as reddish crystals that melt at 270–273°C .

Chemical Reactions Analysis

Types of Reactions: Xanthopurpurin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Xanthopurpurin has a wide range of scientific research applications:

Comparison with Similar Compounds

Xanthopurpurin is similar to other anthraquinone derivatives such as alizarin and purpurin. it is unique in its specific hydroxylation pattern (1,3-dihydroxyanthraquinone) and its distinct biological activities. Other similar compounds include:

Xanthopurpurin’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.

Biological Activity

1,4-Dimethylbenzene, commonly known as p-xylene, is a dimethyl-substituted derivative of benzene. It is widely used in the production of polyester fibers and resins and serves as a solvent in various industrial applications. The biological activity of p-xylene has garnered attention due to its potential health effects, particularly concerning exposure in occupational settings. This article reviews the biological activity of 1,4-dimethylbenzene, focusing on its pharmacokinetics, toxicological effects, and implications for human health based on diverse research findings.

Absorption and Distribution

P-xylene is primarily absorbed through inhalation and dermal exposure. Studies indicate that when volunteers were exposed to p-xylene vapors, significant amounts were retained in the lungs. For instance, lung retention was reported to be about 60% after inhalation exposure . Furthermore, dermal absorption studies revealed that p-xylene could be absorbed at a rate of approximately 2 µg/cm² per minute when skin was immersed in the liquid form .

Metabolism

The metabolism of p-xylene occurs mainly through hydroxylation and conjugation processes. It is metabolized to methylhippuric acid and other metabolites that are subsequently excreted in urine. Approximately 70% of absorbed p-xylene is eliminated through urine as metabolites within hours of exposure . The biological half-life of p-xylene varies; rapid elimination occurs within the first hour post-exposure, while slower phases can last up to 20 hours .

Acute Toxicity

Acute exposure to high concentrations of p-xylene can lead to respiratory irritation and central nervous system effects such as dizziness, headaches, and nausea. In experimental models, inhalation of p-xylene has been linked to neurotoxic effects, including impaired motor function and altered neurotransmitter levels .

Chronic Exposure and Carcinogenicity

Chronic exposure to p-xylene has been associated with various health risks. Epidemiological studies have suggested a potential link between occupational exposure to xylene and increased risks for certain cancers, including lymphatic leukemia and prostate cancer . A notable case-control study involving rubber workers indicated elevated odds ratios for lympho-sarcoma (OR = 3.7) and lymphatic leukemia (OR = 3.3) among those exposed to xylene .

Reproductive and Developmental Effects

Research indicates that p-xylene may have reproductive toxicity. Animal studies have shown that maternal exposure to high concentrations can result in developmental malformations in offspring. However, results have varied based on exposure levels and methods .

Case Study 1: Occupational Exposure Among Rubber Workers

A cohort study involving 6,678 rubber workers revealed significant associations between xylene exposure and various cancers. The study reported increased odds ratios for lymphatic malignancies among workers exposed to mixed organic solvents including xylene .

Case Study 2: Community-Based Studies

Community-based studies have also explored the relationship between xylene exposure and cancer incidence. One study noted a slight elevation in risk for colon cancer (OR = 5.8) among individuals with high exposure levels . These findings underscore the need for further investigation into long-term health effects associated with xylene exposure.

Data Table: Summary of Biological Activity Findings

Study Type Findings Reference
Occupational StudyIncreased risk for lymphatic leukemia (OR = 3.3)
Community StudyElevated colon cancer risk (OR = 5.8)
Animal ModelNeurotoxic effects observed post-inhalation
Reproductive StudyDevelopmental malformations in offspring

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583834
Record name 1,4-Dimethyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16034-43-8
Record name 1,4-Dimethyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16034-43-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
74

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